molecular formula C9H11F3N2O2 B1480186 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098095-08-8

2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1480186
CAS No.: 2098095-08-8
M. Wt: 236.19 g/mol
InChI Key: GDKDYANJTRRQEE-UHFFFAOYSA-N
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Description

“2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative . Pyrrole derivatives have been found to exhibit various biological activities, including insecticidal efficacy .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods such as the Paal-Knorr Pyrrole Synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .


Molecular Structure Analysis

In the 1,2,3,4-tetrahydropyrrolo[3,4-b]indole series, an alkyl- (ethyl-, isopropyl- or cyclopropyl-) -carbonyl or –sulfonyl group would seem particularly favorable as substituent R2, while a methylene linked to the position 2 of a 1,4-dimethylpyrrolidine or 4-methylpyrane ring would result to be effective as substituents R .


Chemical Reactions Analysis

The chemical reactions of pyrrole derivatives involve various transformations. For instance, the reaction of vinyl azides with ethyl 4,4,4-trifluoro-3-oxobutanoate provides highly substituted 2-trifluoromethyl pyrroles .

Scientific Research Applications

Optoelectronic Materials Synthesis

Symmetrically substituted diketopyrrolopyrrole derivatives, including 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, have been synthesized under mild conditions and studied for their photophysical properties. These derivatives exhibit potential for creating novel organic optoelectronic materials due to their enhanced water solubility and varying optical properties under different conditions (Zhang et al., 2014).

Development of Organic Solar Cells

The compound has been used in the synthesis of an H-shaped, small molecular non-fullerene electron acceptor, demonstrating encouraging efficiency in organic solar cells with a high open-circuit voltage. This highlights its utility in the development of efficient solar energy harvesting systems (Gupta et al., 2017).

Polymer Chemistry

2,3,5,6-Tetra-substituted pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives have been synthesized and used to create cross-linked polymers. These polymers were investigated for their UV/vis absorption and electrochemical properties, indicating their potential applications in polymer chemistry (Zhang et al., 2010).

Photoluminescent Materials

Highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit have been developed. These polymers exhibit strong fluorescence with significant Stokes shifts and high quantum yields, making them suitable for applications in photoluminescent materials (Zhang & Tieke, 2008).

Organic Phototransistors

A difluorinated diketopyrrolopyrrole derivative related to 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione has been synthesized and applied in organic phototransistors. This demonstrates its potential in photoresponsive electronic devices (Lee et al., 2018).

Two-Photon Absorption Spectroscopy

New diketopyrrolopyrrole derivatives have been studied for their linear photophysics and stimulated emission properties. These studies contribute to understanding the two-photon absorption capabilities of such compounds, relevant in advanced spectroscopic applications (Zadeh et al., 2015).

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary depending on their structure and target. For instance, some pyrrole derivatives have shown insecticidal activity, potentially due to their interaction with certain receptors in the insects .

Future Directions

The future directions for the study and application of pyrrole derivatives are promising. They have potential applications in various fields such as agrochemicals, pharmaceuticals, and functional materials due to their unique physicochemical properties .

Properties

IUPAC Name

5-ethyl-3-(trifluoromethyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-2-14-7(15)4-3-13-6(9(10,11)12)5(4)8(14)16/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKDYANJTRRQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CNC(C2C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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